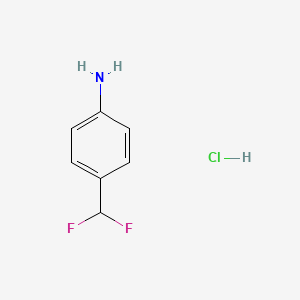

4-(Difluoromethyl)aniline hydrochloride

Description

Significance of Fluorinated Anilines in Modern Organic Chemistry

Fluorinated anilines are a class of organic compounds that have become indispensable in modern organic chemistry, particularly in the realms of medicinal chemistry and materials science. nbinno.comnih.gov The introduction of fluorine atoms into the aniline (B41778) scaffold can dramatically alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net For instance, the strong electron-withdrawing nature of fluorine can influence the pKa of the amino group, thereby affecting its reactivity and interaction with physiological targets.

In drug discovery, the incorporation of fluorine can lead to enhanced potency, improved pharmacokinetic profiles, and increased metabolic stability of drug candidates. nbinno.com Fluorinated anilines serve as key intermediates in the synthesis of a wide array of pharmaceuticals, including kinase inhibitors and agrochemicals. guidechem.comresearchgate.net The strategic placement of fluorine atoms can block sites of metabolism, leading to longer-lasting therapeutic effects.

Overview of 4-(Difluoromethyl)aniline (B1424316) Hydrochloride: Structure and Research Relevance

4-(Difluoromethyl)aniline hydrochloride is the hydrochloride salt of 4-(difluoromethyl)aniline. Its chemical structure features a benzene (B151609) ring substituted with an amino group and a difluoromethyl group (-CHF2) at the para position. The hydrochloride form enhances the compound's stability and solubility in certain solvents, making it convenient for storage and handling in a laboratory setting.

The research relevance of this compound stems from the unique properties of the difluoromethyl group. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amide groups. This bioisosteric relationship is a powerful tool in medicinal chemistry for fine-tuning the properties of lead compounds to improve their biological activity and pharmacological profiles. The presence of the aniline functional group provides a reactive handle for a variety of chemical transformations, including N-alkylation, N-acylation, and cross-coupling reactions, allowing for its incorporation into larger, more complex molecular architectures.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| CAS Number | 1980063-54-4 sigmaaldrich.com |

| Molecular Formula | C₇H₈ClF₂N cymitquimica.com |

| Molecular Weight | 179.60 g/mol pharmaffiliates.com |

| Appearance | Solid cymitquimica.com |

Historical Context of Difluoromethylated Compounds in Chemical Synthesis

The introduction of fluorine-containing groups into organic molecules has a rich history, with early research focusing on the synthesis and properties of highly fluorinated compounds. The development of methods for the selective introduction of the difluoromethyl group is a more recent advancement in synthetic organic chemistry. Initially, the synthesis of difluoromethylated compounds was often challenging, requiring harsh reagents and conditions.

Over the past few decades, significant progress has been made in the development of milder and more efficient methods for difluoromethylation. These methods include nucleophilic, electrophilic, and radical difluoromethylation reactions. The advent of new reagents, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) and various sulfonium (B1226848) salts, has greatly expanded the toolkit available to synthetic chemists. These advancements have made it possible to introduce the difluoromethyl group into a wide variety of organic molecules with high functional group tolerance and selectivity, paving the way for the exploration of their potential applications in various fields of chemical research.

Classical Synthetic Routes to this compound

Traditional methods for synthesizing 4-(difluoromethyl)aniline often involve multi-step sequences that rely on well-established chemical transformations. These routes, while effective, can sometimes be complex and require harsh reaction conditions.

One classical approach involves the direct N-difluoromethylation of aniline derivatives using difluorocarbene precursors researchgate.net. For instance, reagents like ethyl bromodifluoroacetate can serve as a source of difluorocarbene in the presence of a base. This method allows for the direct introduction of the CF₂H group onto the nitrogen atom of the aniline, although subsequent rearrangement or migration to the aromatic ring is not a typical pathway. More commonly, the difluoromethyl group is introduced onto the aromatic ring of a benzene derivative which is then converted to the target aniline.

A widely used classical strategy involves the reduction of a nitro group on an aromatic ring that already contains the difluoromethyl moiety. This multi-step synthesis typically begins with a suitable benzene derivative, which is first nitrated and then difluoromethylated, or vice-versa. The final key step is the reduction of the nitro group to an amino group.

For example, a synthetic pathway can start with the nitration of a suitable benzene precursor to yield a nitrobenzene derivative. This intermediate is then functionalized with a difluoromethyl group. The concluding step is the reduction of the 4-nitro group to the corresponding amine. This reduction is a fundamental transformation in organic synthesis and can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon, or chemical reduction using reagents such as iron metal in acidic medium or sodium borohydride in the presence of a catalyst google.comtaylorandfrancis.comnih.govwikipedia.org. The catalytic reduction of 4-nitroaniline and its derivatives is a well-documented and efficient process taylorandfrancis.comresearchgate.net. The resulting 4-(difluoromethyl)aniline is then treated with hydrochloric acid to produce the hydrochloride salt.

A representative reaction scheme is as follows:

Nitration: A difluoromethylated benzene is treated with a mixture of nitric acid and sulfuric acid.

Reduction: The resulting 1-(difluoromethyl)-4-nitrobenzene is then reduced to 4-(difluoromethyl)aniline.

Salt Formation: The aniline is dissolved in a suitable solvent and treated with HCl to precipitate this compound google.com.

Another classical approach is the fluorination of a precursor molecule where the aniline or a protected aniline moiety is already present. This can involve the conversion of a substituent group, such as a formyl or methyl group at the para-position, into a difluoromethyl group. For instance, fluorination of a precursor like 4-aminobenzaldehyde could theoretically yield the target compound.

A related method involves the selective fluorination of a precursor that is later converted to an aniline. For example, a synthetic route can begin with a trichloromethoxybenzene raw material, which undergoes selective fluorination using hydrogen fluoride (B91410) to yield a chlorodifluoromethoxy phenyl compound google.comgoogle.com. This intermediate is then subjected to nitration and subsequent hydrogenation reduction of the nitro group to furnish the aniline derivative google.comgoogle.com.

Synthesis can also be achieved through condensation reactions where one of the reactants is a difluoromethyl-containing intermediate . These methods build the aromatic amine structure by forming new carbon-carbon or carbon-nitrogen bonds. For example, a difluoromethyl-containing carbonyl compound could undergo a condensation reaction with an amine-containing reactant, followed by cyclization and aromatization to form the aniline ring. The specifics of these routes can vary widely depending on the chosen intermediates and reaction strategy.

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic organic chemistry have focused on developing more efficient, milder, and environmentally benign methods for introducing fluorinated groups into organic molecules nih.gov. These modern strategies often offer higher yields, better functional group tolerance, and simpler operational procedures compared to classical routes.

A significant development in the synthesis of difluoromethylated anilines is the emergence of transition-metal-free methods acs.orgnih.govorganic-chemistry.org. These approaches avoid the use of expensive and potentially toxic heavy metal catalysts. Visible-light-mediated photoredox catalysis has become a powerful tool in this domain acs.orgconicet.gov.ar.

Two notable transition-metal-free, photoinduced methods for the difluoroalkylation of anilines have been reported nih.govacs.org:

Organophotocatalysis with Eosin Y: This method employs Eosin Y, an organic dye, as a photocatalyst under visible light irradiation. The reaction proceeds under mild conditions and provides access to a wide range of difluoroalkyl anilines acs.org. The protocol generally involves the aniline substrate, the photocatalyst, a base such as potassium carbonate (K₂CO₃), and a difluoroalkylating agent like ethyl difluoroiodoacetate (ICF₂COOEt) in a suitable solvent like dimethylformamide (DMF) acs.org. The reaction works particularly well with electron-rich anilines acs.org.

Electron Donor–Acceptor (EDA) Complex Formation: An alternative strategy involves the formation of an electron donor–acceptor (EDA) complex between the aniline and the difluoroalkylating agent (e.g., ethyl difluoroiodoacetate) acs.org. Simple photoexcitation of this complex initiates the difluoroalkylation reaction without the need for an external photocatalyst. This method is operationally simple and efficient, typically requiring the aniline, the fluoroalkyl iodide, and a base like sodium carbonate (Na₂CO₃) in a solvent such as dimethyl sulfoxide (DMSO) acs.org.

The research findings indicate that these methods are effective for a variety of N,N-dimethylaniline substrates with different substituents at the para-position.

Table 1: Synthesis of Difluoroalkylated Anilines via Eosin Y Photocatalysis

| Substrate (Aniline) | Product | Yield (%) |

|---|---|---|

| N,N-dimethyl-4-iodoaniline | Ethyl 2,2-difluoro-2-(4-(dimethylamino)-3-iodophenyl)acetate | 68 |

| N,N-dimethyl-4-bromoaniline | Ethyl 2,2-difluoro-2-(3-bromo-4-(dimethylamino)phenyl)acetate | 75 |

| N,N-dimethyl-4-chloroaniline | Ethyl 2,2-difluoro-2-(3-chloro-4-(dimethylamino)phenyl)acetate | 70 |

| N,N-dimethyl-4-phenylaniline | Ethyl 2,2-difluoro-2-(4-(dimethylamino)-[1,1'-biphenyl]-3-yl)acetate | 85 |

| 4-methoxy-N,N-dimethylaniline | Ethyl 2,2-difluoro-2-(4-(dimethylamino)-3-methoxyphenyl)acetate | 85 |

Data sourced from research on difluoroalkylation of anilines via photoinduced methods. acs.org

Table 2: Synthesis of Difluoroalkylated Anilines via EDA Complex Strategy

| Substrate (Aniline) | Product | Yield (%) |

|---|---|---|

| N,N,4-trimethylaniline | Ethyl 2,2-difluoro-2-(4-(dimethylamino)-3-methylphenyl)acetate | 80 |

| 4-(tert-butyl)-N,N-dimethylaniline | Ethyl 2-(3-(tert-butyl)-4-(dimethylamino)phenyl)-2,2-difluoroacetate | 80 |

| N,N-dimethylaniline | Ethyl 2-(4-(dimethylamino)phenyl)-2,2-difluoroacetate | 70 |

| 3-methoxy-N,N-dimethylaniline | Ethyl 2,2-difluoro-2-(4-(dimethylamino)-2-methoxyphenyl)acetate | 75 |

| 3,5-dimethyl-N,N-dimethylaniline | Ethyl 2,2-difluoro-2-(4-(dimethylamino)-2,6-dimethylphenyl)acetate | 65 |

Data sourced from research on difluoroalkylation of anilines via photoinduced methods. acs.org

These modern, transition-metal-free approaches represent a significant step forward, offering more sustainable and practical routes for the synthesis of 4-(difluoromethyl)aniline and related structures nih.govacs.org.

Properties

IUPAC Name |

4-(difluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h1-4,7H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCQIBIEQYPTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1980063-54-4 | |

| Record name | 4-(Difluoromethyl)aniline hydrochloride, tech | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Difluoromethyl Aniline Hydrochloride

1 Visible-Light Photocatalysis

Transition-metal-free methods employing visible light offer a milder and more sustainable alternative for the synthesis of difluoroalkylated anilines. acs.org These approaches leverage organic photosensitizers or the intrinsic electronic properties of the reactants to generate the necessary radical intermediates under gentle conditions. acs.orgconicet.gov.ar

Eosin Y, an inexpensive and readily available organic dye, serves as an effective metal-free organophotocatalyst for the difluoroalkylation of anilines. acs.orgbeilstein-journals.org This method operates under mild conditions, typically involving irradiation with visible light (e.g., a 525 nm lamp) in a polar aprotic solvent like dimethylformamide (DMF). acs.orgnih.gov The reaction is amenable to a variety of N,N-dimethylanilines, particularly those bearing electron-rich and moderately electron-withdrawing groups. acs.orgnih.gov

The proposed mechanism proceeds via an oxidative quenching cycle. beilstein-journals.org Upon irradiation with visible light, the Eosin Y photocatalyst is excited from its ground state (EY) to a triplet excited state (³EY*). nih.govbeilstein-journals.org This excited state is a potent single-electron donor and transfers an electron to a fluorinated radical precursor, such as ethyl difluoroiodoacetate (ICF₂CO₂Et), generating the key ·CF₂CO₂Et radical. acs.orgnih.gov The resulting oxidized photocatalyst (EY•⁺) then accepts an electron from the electron-rich aniline substrate, regenerating the ground-state Eosin Y and forming an aniline radical cation. acs.orgnih.gov The aniline radical cation subsequently couples with the ·CF₂CO₂Et radical to form a cationic intermediate. acs.org Final deprotonation by a base, such as potassium carbonate (K₂CO₃), leads to rearomatization and yields the desired para-difluoroalkylated aniline product. acs.orgnih.gov

Table 1: Eosin Y-Catalyzed Difluoroalkylation of N,N-Dimethylanilines

| Entry | Aniline Substrate (para-substituent) | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 4-(1,1-difluoro-2-ethoxy-2-oxoethyl)-N,N-dimethylaniline | 75 |

| 2 | Cl | 4-chloro-N,N-dimethyl-2-(1,1-difluoro-2-ethoxy-2-oxoethyl)aniline | 70 |

| 3 | Br | 4-bromo-N,N-dimethyl-2-(1,1-difluoro-2-ethoxy-2-oxoethyl)aniline | 65 |

| 4 | I | N,N-dimethyl-4-iodo-2-(1,1-difluoro-2-ethoxy-2-oxoethyl)aniline | 61 |

| 5 | OMe | 4-methoxy-N,N-dimethyl-2-(1,1-difluoro-2-ethoxy-2-oxoethyl)aniline | 85 |

Reaction conditions: Aniline (0.3 mmol), ethyl difluoroiodoacetate (0.4 mmol), Eosin Y (1 mol %), K₂CO₃ (1.5 equiv), TBAI (0.5 equiv) in DMF (1.0 mL), irradiated with a 525 nm lamp for 24 h. Data sourced from The Journal of Organic Chemistry, 2023. acs.org

An alternative photocatalyst-free approach involves the formation of an Electron Donor-Acceptor (EDA) complex between the aniline (electron donor) and the difluoroalkylating agent (electron acceptor). acs.orgnih.gov This weak molecular aggregate forms in the ground state and creates a new absorption band in the visible light spectrum, which is absent in the individual components. nih.govbeilstein-journals.orghepatochem.com The formation of this complex can be observed through a significant bathochromic (red) shift in the UV-vis absorption spectrum of the reaction mixture. acs.orgnih.gov

Upon irradiation with visible light (e.g., a 427 nm lamp), the EDA complex is excited, promoting a single electron transfer (SET) from the aniline to the fluorinated reagent. acs.orgnih.govnih.gov This process generates an aniline radical cation and a difluoroalkyl radical, which can then react to form the product. nih.gov This method is particularly effective for a broad range of anilines, including those that are less reactive under the Eosin Y conditions, such as electron-deficient anilines. acs.org Good to excellent yields are often achieved with electronically rich substrates. acs.org

Mechanistic studies, particularly photochemical quantum yield (Φ) experiments, provide crucial insights into the reaction pathway of the EDA complex-mediated difluoroalkylation. A measured quantum yield of Φ = 2.7 strongly suggests that a radical chain mechanism is in operation, as a value greater than 1 indicates that more than one molecule of product is formed per photon absorbed. acs.orgnih.gov

The proposed radical chain mechanism is initiated by the photoexcitation of the EDA complex, leading to a single electron transfer that generates the initial radical pair: a fluorinated radical and an aniline radical cation. acs.orgnih.gov

Initiation : Aniline and the fluorinated reagent form an EDA complex which, upon photoirradiation, undergoes SET to generate a fluorinated radical (A) and a cationic radical species (B). nih.gov

Propagation : The aniline substrate reacts with the fluorinated radical (A) to yield a new radical species (C). nih.gov This radical intermediate (C) then reduces another molecule of the fluorinated reagent, propagating the chain and forming an oxidized intermediate (D). acs.orgnih.gov

Termination/Final Product Formation : The oxidized intermediate (D) is deprotonated by a base to yield the final difluoroalkylated aniline product. acs.orgnih.gov

This radical chain pathway explains the high efficiency of the transformation without the need for an external photocatalyst. nih.gov

2 Copper-Catalyzed Difluoroalkylation Reactions

Copper catalysis represents a powerful and cost-effective transition-metal-based strategy for the difluoroalkylation of C-H bonds. nih.govacs.org These methods often utilize readily available difluoroalkylating agents and can achieve high regioselectivity.

An efficient synthesis of 3,3-difluoro-2-oxindole derivatives has been developed through a copper/B₂pin₂-catalyzed C-H difluoroacetylation of anilines followed by an intramolecular cycloamidation. nih.govrsc.orgsemanticscholar.org In this one-pot strategy, the amino group of the aniline acts as a directing group, guiding the regioselective difluoroacetylation to the ortho position of the aromatic ring. nih.govrsc.org The reaction with ethyl bromodifluoroacetate introduces the difluoroacetyl moiety. nih.gov

For primary and secondary anilines, the initial ortho-difluoroacetylation is followed by a subsequent intramolecular amidation, where the nitrogen of the amino group attacks the ester carbonyl, leading to cyclization and the formation of the 3,3-difluoro-2-oxindole ring system. rsc.org This tandem reaction provides a direct route to complex heterocyclic structures from simple aniline precursors. nih.govsemanticscholar.org

Synergistic catalysis combining copper with photoredox systems has emerged as a potent method for difluoroalkylation. nih.gov In some systems, an iridium or other photosensitizer is used to generate the difluoroalkyl radical, which then enters a copper-mediated catalytic cycle. mdpi.com

A proposed mechanism involves the photocatalyst absorbing visible light and becoming excited. mdpi.com This excited-state photocatalyst can reduce a copper(II) species to a copper(I) species. The difluoroalkylating agent then oxidatively adds to the copper(I) center to form a high-valent copper(III)-CF₂R intermediate. mdpi.com Concurrently, the aniline substrate can be oxidized by the photocatalyst to generate an aniline radical cation. mdpi.com This radical cation then reacts with the copper(III) intermediate, leading to reductive elimination that forges the C-C bond and delivers the difluoroalkylated aniline product, regenerating the copper catalyst. mdpi.com

The mechanisms of both photocatalytic and some copper-catalyzed difluoroalkylation reactions often involve the interplay of radical and ionic intermediates, a concept known as a radical/polar crossover. acs.org In the visible-light-mediated pathways, the key step is the coupling of an aniline radical cation with a neutral difluoroalkyl radical. acs.orgnih.gov This combination of a radical cation and a radical species results in the formation of a cationic intermediate. acs.org

This crossover event is crucial for the formation of the new carbon-carbon bond. The initial single electron transfer generates the radical species, but the product-forming step proceeds through an ionic intermediate that requires deprotonation to furnish the final neutral, aromatic product. acs.orgnih.gov This mechanistic paradigm, where a reaction initiated by radical generation proceeds through cationic intermediates, is a recurring theme in modern photoredox and transition-metal catalysis.

Palladium-Catalyzed Difluoromethylation Methods

Palladium catalysis offers a powerful tool for the formation of carbon-fluorine bonds, and several methods have been developed for the difluoromethylation of aryl compounds. These methods often involve the generation of reactive palladium intermediates that facilitate the transfer of the difluoromethyl group.

Coupling of Chlorodifluoromethane with Arylboronic Acids

A significant advancement in difluoromethylation is the direct use of the inexpensive and abundant industrial raw material, chlorodifluoromethane (ClCF2H), as a difluoromethylating reagent. nih.gov Palladium-catalyzed cross-coupling reactions have been successfully developed to couple ClCF2H with arylboronic acids and their esters, leading to the efficient synthesis of difluoromethylated arenes. nih.gov This transformation exhibits a broad substrate scope, proving effective for a variety of aryl and heteroarylboronic acids. nih.gov The utility of this method has been demonstrated in the difluoromethylation of complex molecules, including pharmaceuticals and biologically active compounds. nih.gov

Role of Palladium Difluorocarbene Intermediates

Mechanistic studies have revealed the crucial involvement of palladium difluorocarbene ([Pd]=CF2) intermediates in these catalytic cycles. nih.govacs.orgresearchgate.net The reaction is initiated by the formation of a palladium(0) difluorocarbene complex. researchgate.net The reactivity of this intermediate can be modulated by the oxidation state of the palladium center. researchgate.netacs.org For instance, a nucleophilic palladium(0) difluorocarbene complex ([Pd0]=CF2) can be generated, which can then undergo protonation to form a difluoromethyl palladium(II) complex ([PdII]–CF2H). acs.org This intermediate can then react with various coupling partners. acs.org The formation and subsequent reactions of these palladium difluorocarbene species are central to the catalytic difluoromethylation process, enabling the formation of the desired C-CF2H bond. acs.orgresearchgate.netnih.gov

Electrochemical Oxidative Radical Cascade Reactions for Difluoromethylated Benzoxazines from N-Acyl-(2-ene)-anilines

An innovative and environmentally friendly approach to synthesizing difluoromethylated compounds involves electrochemical oxidative radical cascade reactions. This method has been successfully applied to the synthesis of difluoromethylated benzoxazines from olefinic amides, which are derivatives of N-acyl-(2-ene)-anilines. rsc.org This strategy avoids the need for transition-metal catalysts and external oxidants. rsc.org

In an undivided electrochemical cell, a series of olefinic amides can be converted into difluoromethylated benzoxazines in good yields. rsc.org The reaction utilizes sodium difluoromethanesulfinate (CF2HSO2Na) as the difluoromethylation reagent. rsc.org The process is believed to proceed via an oxydifluoromethylation mechanism. rsc.org This electrochemical approach represents a significant advancement in the synthesis of complex difluoromethylated heterocycles, offering a green and efficient alternative to traditional methods. rsc.org

Electrophilic (Phenylsulfonyl)difluoromethylation of Anilines

Electrophilic difluoromethylation provides another important route to difluoromethylated anilines. A notable method involves the use of a reagent that delivers a (phenylsulfonyl)difluoromethyl group (PhSO2CF2) to the aniline ring.

Substrate Scope with Electron-Donating and Electron-Withdrawing Groups

The electrophilic (phenylsulfonyl)difluoromethylation of anilines has been shown to be effective with a variety of substituted anilines. The reaction is tolerant to both electron-donating and electron-withdrawing groups on the aniline ring. rsc.org Generally, anilines bearing electron-donating groups tend to provide higher yields of the desired products. rsc.org The reaction also accommodates various functional groups, including ketones and esters, demonstrating its broad applicability. rsc.org

Table 1: Substrate Scope of Electrophilic (Phenylsulfonyl)difluoromethylation of Anilines rsc.org

| Entry | Substituent on Aniline | Product Yield |

| 1 | 4-Methyl | High |

| 2 | 4-Methoxy | High |

| 3 | 4-Chloro | Good |

| 4 | 4-Bromo | Good |

| 5 | 4-Acetyl | Moderate |

| 6 | 4-Ester | Moderate |

This table is for illustrative purposes and the yields are qualitative descriptions based on the source.

Regioselectivity and Isomer Formation

A key aspect of the electrophilic (phenylsulfonyl)difluoromethylation of anilines is the regioselectivity of the reaction. The reaction typically yields a mixture of ortho and para regioisomers. rsc.org In many cases, the ortho isomer is the major product. rsc.org The ability to access both regioisomers in a single transformation can be advantageous for creating diverse molecular scaffolds for applications in medicinal chemistry and drug discovery. rsc.org The ratio of the formed isomers can often be determined using techniques such as 19F NMR spectroscopy of the crude reaction mixture. rsc.org

Ugi Reaction for Difluoromethyl-Containing Pseudopeptides

The Ugi four-component reaction (Ugi-4CR) represents a powerful tool in combinatorial chemistry for the efficient synthesis of complex molecules, such as pseudopeptides, from simple starting materials. beilstein-journals.org This one-pot reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid. A notable application of this methodology is in the synthesis of pseudopeptides containing a difluoromethyl (CF2H) group, a functionality of increasing interest in medicinal chemistry due to its unique stereoelectronic properties. beilstein-journals.org The CF2H group can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing the metabolic stability and binding affinity of parent compounds. beilstein-journals.org

A key innovation for incorporating the difluoromethyl group into peptide-like structures via the Ugi reaction is the use of a specialized building block: 2,2-Difluoro-2-(phenylthio)acetic acid. beilstein-journals.orgnih.gov This compound serves as the carboxylic acid component in the Ugi-4CR. Its synthesis begins with the reaction of ethyl bromodifluoroacetate and thiophenol to produce ethyl 2,2-difluoro-2-(phenylthio)acetate, which is then hydrolyzed to the desired carboxylic acid. beilstein-journals.org

In a typical Ugi reaction sequence for this purpose, an amine (such as a substituted aniline), an aldehyde (e.g., benzaldehyde), and an isocyanide are combined. beilstein-journals.org To this mixture, 2,2-Difluoro-2-(phenylthio)acetic acid is added. The reaction proceeds to yield a complex pseudopeptide product where the difluoromethyl group is initially protected by a phenylsulfanyl (phenylthio) group. beilstein-journals.orgresearchgate.net This strategy allows for the construction of the core peptide backbone while carrying the latent difluoromethyl functionality through the reaction sequence. beilstein-journals.org

Table 1: Components of the Ugi Reaction for Difluoromethyl-Containing Pseudopeptides

| Component Type | Example Compound | Role in Reaction |

|---|---|---|

| Amine | Substituted Anilines | Provides the N-terminal residue of the pseudopeptide. |

| Carbonyl | Benzaldehyde | Forms the initial imine intermediate with the amine. |

| Isocyanide | (Isocyanomethyl)benzene | Inserts into the imine, forming a nitrilium ion. |

Following the successful Ugi condensation, the phenylsulfanyl group, which is essential for the stability and reactivity of the difluoroacetic acid building block, must be removed to unveil the desired difluoromethyl group. beilstein-journals.org This deprotection is accomplished through a reductive cleavage process.

The standard procedure involves treating the phenylsulfanyl-protected pseudopeptide with a radical reducing agent system. beilstein-journals.org A common and effective combination for this transformation is tributyltin hydride (Bu3SnH) as the reducing agent and azobisisobutyronitrile (AIBN) as a radical initiator. beilstein-journals.orgnih.gov The reaction cleaves the carbon-sulfur bond and replaces the phenylsulfanyl group with a hydrogen atom, thereby generating the final difluoromethyl-containing pseudopeptide. beilstein-journals.org This two-step sequence—Ugi reaction followed by desulfanylation—provides an efficient pathway to novel CF2H-containing pseudopeptides. beilstein-journals.org

Purification and Optimization Techniques in Synthesis

The successful synthesis of chemical compounds requires robust methods for purification to remove byproducts, unreacted starting materials, and other impurities. Subsequent analytical validation is crucial to confirm the purity and identity of the final product.

Column Chromatography: This is a primary technique used for the purification of crude reaction mixtures in organic synthesis. beilstein-journals.org In the context of the Ugi reaction products, the crude residue is often subjected to column chromatography to isolate the desired pseudopeptide from side products and unreacted reagents. beilstein-journals.org The principle involves passing the mixture through a column packed with a stationary phase (e.g., silica gel). A solvent or solvent mixture (eluent) is used to move the components through the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation.

Recrystallization: Recrystallization is a purification technique for solid compounds that relies on differences in solubility. The impure solid is dissolved in a suitable hot solvent in which the compound is soluble at high temperatures but less soluble at cooler temperatures. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. This method is effective for removing small amounts of impurities from a relatively pure solid compound. For aniline derivatives, solvents such as ethanol or petroleum ether may be suitable for recrystallization. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. google.comsciepub.com For purity validation, a sample of the synthesized compound is injected into the HPLC system. It is passed through a column under high pressure, and components are separated based on their interactions with the column's stationary phase. A detector measures the components as they elute, producing a chromatogram. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks. google.com Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of organic molecules like aniline derivatives. sciepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of chemical compounds. srce.hrresearchgate.net It provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. For 4-(Difluoromethyl)aniline (B1424316) hydrochloride, NMR would confirm the presence and connectivity of all atoms in the molecule. The purity can be assessed by the absence of signals corresponding to impurities. srce.hrresearchgate.net Specific techniques like ¹⁹F NMR are also highly valuable for characterizing fluorine-containing compounds. srce.hr

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-(Difluoromethyl)aniline hydrochloride |

| 2,2-Difluoro-2-(phenylthio)acetic acid |

| Tributyltin hydride |

| Azobisisobutyronitrile (AIBN) |

| Ethyl bromodifluoroacetate |

| Thiophenol |

| Benzaldehyde |

| (Isocyanomethyl)benzene |

| Ethanol |

Chemical Reactivity and Reaction Mechanisms

Reaction Types

The reactivity of 4-(difluoromethyl)aniline (B1424316) can be categorized into several key types of transformations, including reactions involving the aniline (B41778) moiety and the aromatic ring.

The oxidation of anilines can be a complex process, potentially leading to a variety of products including nitroso compounds, nitro compounds, and polymeric materials, depending on the oxidant and reaction conditions. For aniline itself, strong oxidizing agents can lead to the formation of nitrobenzene. openaccessjournals.com While specific oxidation studies on 4-(difluoromethyl)aniline are not extensively detailed, it is expected to undergo similar transformations.

A more widely documented reaction pathway involves the formation of other difluoromethylated derivatives through C-H functionalization. researchgate.net Recent advancements in photoredox catalysis have enabled the direct difluoromethylation of aniline derivatives. acs.org These methods often proceed under mild, visible-light-induced conditions. acs.org In one common mechanism, a photocatalyst initiates the formation of a difluoroalkyl radical from a suitable precursor. This radical then attacks the electron-rich aniline ring. acs.orgnih.gov The reaction often shows high regioselectivity, with the difluoroalkyl group being installed at the para-position of the aniline derivative. researchgate.net This process involves the formation of an aniline radical cation intermediate, which then collapses with the difluoroalkyl radical to yield the product after rearomatization. acs.orgnih.gov

| Reaction Type | Reagents/Conditions | Key Intermediate | Product Type |

|---|---|---|---|

| para-Difluoroalkylation | Visible Light, Photocatalyst (e.g., Eosin Y, Iridium complex), Difluoroalkyl Source (e.g., Ethyl difluoroiodoacetate) | Aniline Radical Cation, Difluoroalkyl Radical | para-Difluoroalkylated Aniline Derivative |

The difluoromethyl group is generally stable, and its reduction is not a commonly reported transformation. The carbon-fluorine bond is exceptionally strong, making reductive defluorination challenging. While methods exist for the reduction of trifluoromethyl groups to difluoromethyl groups, the reverse process—the reduction of a difluoromethyl group on an aromatic ring—is not well-documented. researchgate.net This stability is a key reason for the incorporation of the -CF₂H group into pharmaceuticals, as it is resistant to metabolic degradation. researchgate.net

The aniline ring in 4-(difluoromethyl)aniline is subject to both electrophilic and nucleophilic substitution reactions, with the outcome governed by the competing electronic effects of the amino and difluoromethyl groups.

Electrophilic Aromatic Substitution (EAS): The amino group (-NH₂) is a powerful activating group and an ortho-, para- director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. byjus.com Conversely, the difluoromethyl group (-CF₂H) is an electron-withdrawing group, which deactivates the ring towards electrophilic attack.

It is important to note that under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the amino group is protonated to form the anilinium ion (-NH₃⁺). The anilinium ion is a strong deactivating group and a meta-director. Consequently, electrophilic substitution on the anilinium ion of 4-(difluoromethyl)aniline would also be directed to the C3 and C5 positions (meta to the -NH₃⁺ group).

| Reaction | Conditions | Directing Group | Expected Product(s) |

|---|---|---|---|

| Electrophilic Substitution (e.g., Bromination) | Neutral/Mildly Acidic | -NH₂ (ortho-directing) | 3,5-Dibromo-4-(difluoromethyl)aniline |

| Electrophilic Substitution (e.g., Nitration) | Strongly Acidic (e.g., HNO₃/H₂SO₄) | -NH₃⁺ (meta-directing) | 3-Nitro-4-(difluoromethyl)aniline |

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires an aromatic ring substituted with at least one strong electron-withdrawing group and a good leaving group. youtube.com 4-(Difluoromethyl)aniline itself does not have a suitable leaving group for a typical SNAr reaction. However, the electron-withdrawing nature of the -CF₂H group would activate the ring toward nucleophilic attack if a leaving group (like a halogen) were present at an ortho or para position relative to the withdrawing group. Additionally, aniline derivatives can act as nucleophiles in reactions with highly activated aromatic systems, a process known as N-arylation. nih.gov

Electronic Effects of the Difluoromethyl Group

The difluoromethyl group imparts unique electronic properties to the aniline molecule, significantly influencing its reactivity.

The two fluorine atoms in the difluoromethyl group exert a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density across the aromatic ring and, importantly, on the nitrogen atom of the amino group. As a result, the lone pair of electrons on the nitrogen is less available to be donated to a proton or an electrophile. This leads to a significant decrease in the basicity and nucleophilicity of the aniline nitrogen in 4-(difluoromethyl)aniline compared to unsubstituted aniline. chemistrysteps.com The reduced basicity means that a stronger acid is required to protonate the amino group.

Despite its electron-withdrawing nature, the difluoromethyl group can play a role in stabilizing positive charges that develop during certain reactions, particularly radical cations. In mechanisms such as visible-light-induced C-H functionalization, a key step involves the single-electron oxidation of the aniline derivative to form an aniline radical cation. acs.orgnih.gov Cyclic voltammetry studies have shown that 4-(difluoromethyl)aniline has a shifted oxidation potential compared to aniline, which indicates a stabilization of the resulting radical cation intermediate. This stabilization can be attributed to the ability of the C-F bonds to delocalize the positive charge through hyperconjugation and inductive effects, thereby facilitating reactions that proceed through such cationic intermediates.

Modulation of Amine Basicity

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including the basicity of amine groups. The difluoromethyl (CF₂H) group, in particular, exerts a strong electron-withdrawing effect, which modulates the basicity of the aniline nitrogen in 4-(difluoromethyl)aniline.

The basicity of an amine is quantified by its pKa value; a lower pKa indicates reduced basicity. The electron-withdrawing nature of the fluorine atoms in the CF₂H group decreases the electron density on the nitrogen atom of the aniline. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This reduction in electron density makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby lowering the amine's basicity compared to unsubstituted aniline. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This effect is a critical consideration in drug design, where tuning the pKa of a basic center can modulate a molecule's pharmacokinetic properties. cambridgemedchemconsulting.comcambridgemedchemconsulting.com The CF₂H group is recognized for its ability to serve as a bioisostere for moieties like hydroxyl, thiol, and amine groups, partly due to its capacity to act as a lipophilic hydrogen bond donor. nih.govresearchgate.netrsc.org

The following table illustrates the impact of different substituents at the para-position on the basicity of aniline derivatives.

| Compound | Substituent | pKb | Effect on Basicity |

| Aniline | -H | 9.4 | Reference |

| 4-Methylaniline | -CH₃ | 8.9 | Increased |

| 4-(Difluoromethyl)aniline | -CF₂H | Lower than 9.4 | Decreased |

| 4-(Trifluoromethyl)aniline (B29031) | -CF₃ | 11.23 | Significantly Decreased chemicalbook.com |

Reaction Mechanisms in Difluoromethylation

Difluoromethylation, the process of introducing a CF₂H group into a molecule, is a important transformation in medicinal chemistry. nih.gov The mechanisms underlying these reactions are complex and often involve radical intermediates, transition-metal catalysts, and specific electron transfer pathways.

Photoredox and electrochemical methods are powerful strategies for generating difluoromethyl radicals (•CF₂H) under mild conditions. rsc.org These processes rely on the generation of radical intermediates from suitable difluoromethyl sources. rsc.orgbohrium.comacs.org

In photoredox catalysis , a photocatalyst, upon irradiation with visible light, becomes excited. nih.govconicet.gov.ar This excited-state photocatalyst can then engage in a single electron transfer (SET) event with a difluoromethyl precursor, such as BrCF₂CO₂Et or CF₃SO₂Na, to generate a difluoromethyl-containing radical (e.g., •CF₂CO₂Et). acs.orgnih.govacs.org This radical can then add to an aniline derivative. nih.govconicet.gov.arresearchgate.net The resulting radical intermediate is subsequently oxidized and deprotonated to yield the final difluoromethylated aniline product. conicet.gov.arresearchgate.net

Electrochemical processes offer a metal- and oxidant-free alternative. acs.orgorganic-chemistry.org In this approach, a difluoromethyl source like sodium difluoromethanesulfinate (HCF₂SO₂Na) is oxidized at the anode to generate the •CF₂H radical. acs.orgorganic-chemistry.org This electrogenerated radical then adds to an electron-rich substrate, such as an aniline derivative, initiating a sequence of steps that lead to the difluoromethylated product. acs.org Mechanistic studies, including cyclic voltammetry, support the involvement of these radical intermediates. acs.org

The general pathway involving radical intermediates can be summarized as:

Generation of Radical: A difluoromethyl precursor is converted into a difluoromethyl radical (or a related species like •CF₂CO₂Et) via photoredox or electrochemical activation. acs.orgnih.govacs.org

Radical Addition: The electrophilic radical adds to the electron-rich aniline ring, forming a cyclohexadienyl radical intermediate. conicet.gov.arresearchgate.net

Rearomatization: The intermediate is converted to the final product through oxidation and deprotonation, restoring the aromaticity of the ring. nih.govconicet.gov.ar

Transition metals, particularly copper and palladium, are pivotal catalysts in many difluoromethylation reactions, operating through distinct mechanistic cycles.

Copper-catalyzed reactions often involve a [Cu(I)-CF₂H] species as a key intermediate. nih.govresearchgate.netresearchgate.net This species can be generated via transmetalation from a difluoromethyl source, such as a (difluoromethyl)zinc reagent, to a Cu(I) salt. nih.govresearchgate.netresearchgate.net The subsequent steps can vary. One proposed pathway involves the generation of an aryl radical from an aryl halide, which then enters the copper catalytic cycle. nih.govresearchgate.net Another mechanism suggests the oxidative addition of an aryl halide to the Cu(I) complex to form a Cu(III) intermediate, followed by reductive elimination to form the Ar-CF₂H bond. scispace.comrsc.org However, evidence in some systems argues against the formation of free aryl radical intermediates. scispace.com

Palladium-catalyzed difluoromethylation typically proceeds through a Pd(0)/Pd(II) catalytic cycle. rsc.orgacs.org The cycle generally involves:

Oxidative Addition: A Pd(0) complex undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X]. rsc.org

Transmetalation: The CF₂H group is transferred from a difluoromethylating agent (like a zinc, silver, or silicon-based reagent) to the palladium center, replacing the halide and forming an [Ar-Pd(II)-CF₂H] complex. rsc.orgcas.cn

Reductive Elimination: The final step is the reductive elimination of the Ar-CF₂H product, regenerating the Pd(0) catalyst. rsc.orgnih.gov

Studies have shown that reductive elimination of Ar–CF₂H from a Pd(II) center is often more facile than for the analogous Ar–CF₃ group. rsc.orgcas.cn Some palladium-catalyzed reactions may also involve a difluorocarbene intermediate. rsc.org

Single Electron Transfer (SET) is a fundamental process that initiates many difluoromethylation reactions, particularly those that are photochemically induced. nih.govnumberanalytics.com SET involves the transfer of a single electron from an electron donor to an electron acceptor, resulting in the formation of radical ions. numberanalytics.com

In the context of difluoromethylating anilines, the process can be initiated by the photoexcitation of a catalyst. nih.gov The excited photocatalyst transfers a single electron to the difluoromethylating agent (the acceptor), causing it to fragment and release a difluoromethyl radical. nih.gov Simultaneously, the aniline (the donor) can transfer an electron to the oxidized photocatalyst, regenerating its ground state and forming an aniline radical cation. nih.govacs.org The coupling of the difluoromethyl radical and the aniline radical cation, followed by deprotonation, leads to the formation of the difluoromethylated product. nih.govacs.org This SET process is a key step in initiating the radical cascade required for the C-H functionalization of anilines. nih.govcas.cn

An alternative metal-free strategy for difluoromethylation involves the formation of Electron Donor-Acceptor (EDA) complexes. nih.govacs.org These complexes can form between an electron-rich donor, such as an aniline, and an electron-deficient acceptor, like a perfluoroalkyl iodide, through halogen bonding. nih.govacs.orgconicet.gov.arresearchgate.net

The mechanism proceeds as follows:

Complex Formation: The aniline and a halogenated difluoromethyl source (e.g., ethyl difluoroiodoacetate) form a molecular aggregate or EDA complex in the ground state. nih.govacs.org This interaction is often facilitated by halogen bonding between the iodine atom of the acceptor and a heteroatom of the donor. conicet.gov.arresearchgate.net

Photoexcitation: Upon irradiation with visible light, the EDA complex becomes excited. nih.govconicet.gov.ar

Electron Transfer: In the excited state, a single electron transfer (SET) occurs from the aniline (donor) to the difluoromethyl source (acceptor). nih.govacs.org

Radical Generation: This SET event leads to the fragmentation of the acceptor, generating a difluoromethyl-containing radical, and the formation of an aniline radical cation. nih.govacs.org

Product Formation: These radical species then combine or react in a subsequent chain mechanism to yield the final difluoroalkylated aniline. nih.govacs.org

This pathway provides an efficient method for the difluoroalkylation of anilines under very mild conditions, avoiding the need for transition-metal or organic photocatalysts. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 4-(Difluoromethyl)aniline hydrochloride in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, a comprehensive picture of the molecule's atomic connectivity and electronic environment can be assembled.

The ¹H NMR spectrum of this compound provides crucial information about the protons within the molecule. The aromatic protons typically appear as a complex multiplet pattern in the downfield region of the spectrum, indicative of their distinct chemical environments and spin-spin coupling interactions. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of both the difluoromethyl group and the protonated amino group. The proton of the difluoromethyl group itself is expected to present a characteristic triplet due to coupling with the two adjacent fluorine atoms. The protons of the anilinium group (-NH3+) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum offers complementary information regarding the carbon framework. The carbon atom of the difluoromethyl group is readily identifiable by its triplet multiplicity arising from one-bond coupling to the two fluorine atoms. The aromatic carbons exhibit distinct chemical shifts influenced by the substituents. The carbon atom directly attached to the difluoromethyl group (C4) will be significantly affected, as will the carbon bearing the anilinium group (C1). The remaining aromatic carbons (C2, C3, C5, and C6) will also show characteristic shifts based on their positions relative to the two substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |

|---|---|---|---|---|

| ¹H | Aromatic | 6.5 - 7.5 | Multiplet | H-H |

| ¹H | -CHF₂ | Not specified | Triplet | H-F |

| ¹H | -NH₃⁺ | Variable | Broad Singlet | - |

| ¹³C | Aromatic | 110 - 150 | Singlet/Doublet | C-H, C-F |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

¹⁹F NMR spectroscopy is an indispensable tool for unequivocally confirming the presence and integrity of the difluoromethyl group. A characteristic signal in the ¹⁹F NMR spectrum, typically observed between -100 to -120 ppm, provides direct evidence for the -CHF₂ moiety. This signal will appear as a doublet due to coupling with the single proton of the difluoromethyl group. The observation of this specific chemical shift and coupling pattern serves as a definitive analytical signature for this compound.

The chemical shifts observed in the ¹H and ¹³C NMR spectra are profoundly influenced by the electronic effects of the substituents on the aniline ring. The difluoromethyl group, being electron-withdrawing, and the anilinium group (-NH3+), also a strong deactivating group, both contribute to a general downfield shift of the aromatic proton and carbon signals compared to unsubstituted aniline.

The extent of this deshielding effect varies depending on the position relative to the substituents. Protons and carbons ortho and para to these electron-withdrawing groups will experience the most significant downfield shifts. This detailed analysis of chemical shifts not only confirms the substitution pattern but also provides insights into the electronic distribution within the aromatic ring.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The FT-IR and FT-Raman spectra of this compound are characterized by a series of absorption and scattering bands, respectively, each corresponding to a specific vibrational mode of the molecule. Key vibrational modes include:

N-H Stretching: The stretching vibrations of the anilinium (-NH₃⁺) group are typically observed in the region of 3000-3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C-H stretch of the difluoromethyl group will have a characteristic frequency.

C-F Stretching: The strong electron-withdrawing nature of fluorine results in intense C-F stretching bands, typically found in the 1100–1250 cm⁻¹ region of the FT-IR spectrum.

Aromatic Ring Vibrations: The characteristic stretching and bending vibrations of the benzene (B151609) ring are observed in the 1400-1600 cm⁻¹ and lower frequency regions.

The combination of FT-IR and FT-Raman spectroscopy is particularly powerful, as some vibrational modes that are weak or inactive in FT-IR may be strong in FT-Raman, and vice versa, providing a more complete vibrational profile of the molecule.

Table 2: General FT-IR Vibrational Frequencies for 4-(Difluoromethyl)aniline

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| N-H Stretching | ~3400 |

Note: These are general ranges for the free base; the hydrochloride salt will exhibit shifts in these frequencies, particularly for the N-H vibrations.

To gain a deeper understanding of the experimental vibrational spectra, computational methods, such as Density Functional Theory (DFT), are often employed. researchgate.netnih.govnih.gov These theoretical calculations can predict the vibrational frequencies and intensities of a molecule with a reasonable degree of accuracy. By comparing the calculated vibrational spectrum with the experimental FT-IR and FT-Raman data, a more confident and detailed assignment of the observed vibrational modes can be achieved. This correlative approach allows for a thorough characterization of the molecule's vibrational properties and can help to resolve ambiguities in the experimental spectra.

Advanced Spectroscopic and Computational Analysis of 4 Difluoromethyl Aniline Hydrochloride

The structural and electronic characteristics of 4-(Difluoromethyl)aniline (B1424316) hydrochloride have been elucidated through a variety of advanced analytical techniques. Spectroscopic methods provide insights into the molecule's electronic transitions and fragmentation behavior, while computational studies offer a theoretical understanding of its geometry and electronic properties.

Applications in Advanced Organic Synthesis

Building Block in Complex Organic Molecule Synthesis

The modular nature of organic synthesis allows chemists to construct complex molecules from smaller, functionalized precursors known as building blocks. semanticscholar.org 4-(Difluoromethyl)aniline (B1424316) is a prime example of such a building block, offering both a fluorinated aromatic core and a reactive amino group for further elaboration. nih.gov Its application is particularly notable in the synthesis of agrochemicals, materials, and active pharmaceutical ingredients where the inclusion of a difluoromethyl group can significantly improve biological and physical properties. rsc.org

4-(Difluoromethyl)aniline is an excellent starting material for the synthesis of more elaborate difluoromethylated aromatic compounds. The aniline (B41778) group can direct further substitutions on the aromatic ring or can be transformed into other functional groups via reactions such as diazotization, allowing for the introduction of halogens, cyano groups, or hydroxyl groups, all while retaining the valuable CHF2 moiety.

Furthermore, modern cross-coupling reactions can be employed to functionalize the aromatic ring. While direct examples using 4-(difluoromethyl)aniline are not prevalent in the cited literature, analogous fluorinated anilines are extensively used in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Buchwald-Hartwig, and Heck couplings, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex difluoromethylated biaryls and other aromatic systems. The electron-withdrawing nature of the fluorine substituents can significantly influence the reactivity and selectivity of these transformations.

The amino group of 4-(difluoromethyl)aniline is a key site for chemical modification, allowing for the preparation of a vast library of substituted aniline derivatives. Standard organic transformations such as N-alkylation, N-acylation, and N-arylation can be readily performed.

A notable transformation involves the reaction of the closely related 4-(trifluoromethyl)aniline (B29031) with Grignard reagents, which results in the formation of 4-(trialkylmethyl)anilines. tandfonline.com This reaction proceeds through a series of fluoride (B91410) elimination and Grignard reagent addition steps. tandfonline.com By analogy, 4-(difluoromethyl)aniline is expected to undergo similar reactions, providing a pathway to novel substituted aniline derivatives where the difluoromethyl group is converted into a more complex substituent.

Additionally, photoinduced methods have been developed for the difluoroalkylation of anilines, demonstrating the ongoing interest in creating aniline derivatives with fluorinated motifs. acs.orgnih.gov While these methods often add fluorinated groups to aniline, the principles can be adapted, and the stability of the existing CHF2 group in 4-(difluoromethyl)aniline makes it a robust substrate for further modifications at the amine position.

Table 1: Examples of Transformations for Preparing Substituted Aniline Derivatives

| Reaction Type | Reagents/Conditions | Product Type |

| N-Acylation | Acyl chloride, Base | N-Acyl-4-(difluoromethyl)aniline |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-4-(difluoromethyl)aniline |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkyl-4-(difluoromethyl)aniline |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Base | N-Aryl-4-(difluoromethyl)aniline |

| Grignard Reaction (by analogy) | Primary Grignard Reagent | 4-(Dialkylmethyl)aniline |

The dual functionality of 4-(difluoromethyl)aniline hydrochloride—a reactive amino group and a difluoromethyl-substituted aromatic ring—renders it a highly versatile substrate in organic synthesis. The amino group can be converted into a diazonium salt, which is a gateway to a wide range of functional groups through Sandmeyer and related reactions. This allows for the introduction of halides, cyano, hydroxyl, and other groups onto the aromatic ring.

The compound's role as a precursor to heterocyclic systems further underscores its versatility. As detailed in the following sections, it is a key component in the synthesis of fluorinated quinolines and can be adapted for the synthesis of other nitrogen- and oxygen-containing heterocycles like benzoxazines. Its utility in synthesizing kinase inhibitors and other biologically active molecules, similar to its 3-substituted isomer, highlights its importance in medicinal chemistry. researchgate.netresearchgate.net

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are of immense interest in medicinal and agricultural chemistry due to their enhanced biological activities and favorable pharmacokinetic properties. This compound is a valuable precursor for synthesizing such compounds, particularly those containing nitrogen.

The quinoline (B57606) scaffold is a privileged structure in drug discovery, found in numerous pharmaceuticals. nih.gov Several classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines as key starting materials. nih.gov In these reactions, an aniline is condensed with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoaldehydes to construct the quinoline ring system.

4-(Difluoromethyl)aniline is an ideal substrate for these syntheses, leading to the formation of quinolines bearing a difluoromethyl group on the benzene (B151609) ring portion of the heterocycle. For example, in a Friedländer-type synthesis, 4-(difluoromethyl)aniline can be reacted with a suitable carbonyl compound containing an α-methylene group to yield a substituted quinoline. While the provided literature describes the synthesis of a 4-anilinoquinoline derivative from the corresponding 3-(difluoromethyl)aniline, the synthetic route is directly applicable to the 4-isomer. researchgate.netresearchgate.net

Table 2: General Methods for Fluorinated Quinoline Synthesis

| Synthesis Method | Reactants with 4-(Difluoromethyl)aniline | Resulting Quinoline |

| Skraup Synthesis | Glycerol, Sulfuric acid, Oxidizing agent | 6-(Difluoromethyl)quinoline |

| Doebner-von Miller | α,β-Unsaturated carbonyl, Acid catalyst | Substituted 6-(Difluoromethyl)quinoline |

| Friedländer Annulation | 2-aminoaryl aldehyde/ketone, Carbonyl compound | Substituted quinoline (requires initial transformation of aniline) |

| Combes Synthesis | β-Diketone, Acid catalyst | Substituted 6-(Difluoromethyl)quinoline |

Benzoxazines are another important class of heterocyclic compounds with applications in polymer chemistry and as structural motifs in biologically active molecules. rsc.orgresearchgate.net The most common synthesis of benzoxazine (B1645224) monomers involves a Mannich-like condensation of a phenol (B47542), a primary amine, and formaldehyde. researchgate.net

To utilize 4-(difluoromethyl)aniline in this synthesis, it would serve as the primary amine component. The reaction would involve its condensation with a suitable phenolic compound and formaldehyde. This would result in a benzoxazine structure where the nitrogen atom is substituted with the 4-(difluoromethyl)phenyl group. The properties of the resulting benzoxazine monomer and the derived polybenzoxazine polymer would be influenced by the electronic and steric nature of the difluoromethylated substituent. General synthetic routes often involve the cyclization of olefinic amides or reactions of aminophenols, indicating that multi-step pathways may be required to incorporate 4-(difluoromethyl)aniline into certain benzoxazine structures. organic-chemistry.org

Pyrazoles

The synthesis of pyrazole (B372694) derivatives incorporating a difluoromethyl group is a significant area of research due to the prevalence of pyrazole scaffolds in bioactive molecules. researchgate.net While direct condensation of this compound with 1,3-dicarbonyl compounds is a plausible route, other strategies often involve building the pyrazole ring with a pre-installed difluoromethyl moiety.

One effective method involves the cyclization of 1,3-dicarbonyl substrates with suitable hydrazine (B178648) precursors. For instance, the synthesis of N-trifluoromethyl pyrazoles has been achieved through the in-situ generation of trifluoromethylhydrazine from di-Boc protected trifluoromethylhydrazine, followed by condensation with various 1,3-dicarbonyl compounds. acs.org A similar strategy could be envisioned for N-aryl pyrazoles by using arylhydrazines.

Another approach focuses on introducing the difluoromethyl group onto the pyrazole ring at a later stage. For example, a synthetic route to 4-difluoromethyl pyrazole derivatives has been developed using Sc(OTf)3 as a catalyst. researchgate.net This highlights the interest in creating pyrazole systems with fluorinated substituents at various positions. The stability and reactivity of the intermediates are critical, as seen in studies of trifluoromethylhydrazine hydrochloride, which has a short half-life in solution, necessitating optimized reaction conditions to prevent the formation of undesired side products. acs.org

Table 1: Selected Methods for Synthesizing Fluorinated Pyrazoles

| Method | Precursors | Key Reagents/Catalysts | Target | Reference |

|---|---|---|---|---|

| Cyclocondensation | 1,3-Dicarbonyls, Di-Boc trifluoromethylhydrazine | TsOH·H₂O, HCl/dioxane | N-CF₃ Pyrazoles | acs.org |

| Catalytic Synthesis | Not specified | Sc(OTf)₃ | 4-CF₂H Pyrazoles | researchgate.net |

Imidazolines and Oxazolines

Imidazolines and oxazolines are important five-membered heterocycles in medicinal chemistry and asymmetric synthesis. organic-chemistry.org The synthesis of derivatives containing the 4-(difluoromethyl)phenyl moiety can be achieved through several modern synthetic routes.

A facile method for synthesizing these heterocycles involves the reaction of α,α-difluoroalkylamines with β-amino alcohols (for oxazolines), β-amino thiols (for thiazolines), or β-diamines (for imidazolines). organic-chemistry.org This approach proceeds under mild conditions, typically in dichloromethane (B109758) at 20–40°C, and is suitable for synthesizing optically active compounds as it preserves the stereochemistry of the precursors. organic-chemistry.org To utilize this compound, it would first need to be converted into a suitable α,α-difluoroalkylamine derivative.

Another powerful strategy involves the direct conversion of carboxylic acids. The use of reagents like Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) enables the one-pot synthesis of oxazolines from carboxylic acids and amino alcohols. nih.govorganic-chemistry.org This method is highly efficient and proceeds under mild conditions, tolerating a wide range of functional groups. organic-chemistry.org For example, a mixture of a carboxylic acid and an amino alcohol can be treated with Deoxo-Fluor at 0°C to yield the corresponding oxazoline (B21484) in as little as 30 minutes. nih.gov This approach could be adapted by using a carboxylic acid derived from 4-(difluoromethyl)aniline.

Table 2: Reagents for Oxazoline Synthesis from Hydroxy Amides/Carboxylic Acids

| Reagent | Precursor | Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| Deoxo-Fluor | β-Hydroxy Amide | -20°C | Increased thermal stability, good for threonine-derived substrates | organic-chemistry.org |

| DAST | β-Hydroxy Amide | -78°C | Effective for serine-derived substrates | organic-chemistry.org |

Incorporation into Peptides and Peptidomimetics

The incorporation of unnatural amino acids containing fluorinated moieties is a key strategy for modifying the properties of peptides. dovepress.com The difluoromethyl group, in particular, can serve as a bioisostere for other functional groups, altering the peptide's characteristics. A protected version of L-4-[sulfono(difluoromethyl)]phenylalanine has been successfully synthesized and incorporated into a peptide sequence using solid-phase peptide synthesis techniques. nih.gov This demonstrates the feasibility of introducing the difluoromethylphenyl scaffold into peptide backbones. The synthesis involved a palladium-catalyzed cross-coupling reaction, a common and powerful tool in peptide modification. nih.gov

The process of converting native peptides into peptidomimetics or small molecules is a central theme in medicinal chemistry, aiming to combine the bioactivity of peptides with the favorable physicochemical properties of small molecules. nih.gov Introducing fluorinated groups like difluoromethyl is a key part of this "transformation" process, which seeks to improve metabolic stability and other drug-like properties. dovepress.comnih.gov

Influence on Chemical, Physical, and Biological Properties

The introduction of a difluoromethyl group onto an aniline ring, which is then incorporated into a peptide, can profoundly influence the molecule's properties. dovepress.com Halogenation is a well-established tool for modulating binding selectivity and increasing the binding affinity of peptides. dovepress.com The difluoromethyl group, being highly hydrophobic and sterically demanding, can enhance metabolic stability. researchgate.net

These modifications affect several key physicochemical properties:

Lipophilicity: The -CF₂H group increases lipophilicity, which can improve membrane permeability. dovepress.com

Conformation: Fluorine substitution can influence the conformation of peptide bonds through stereoelectronic effects, potentially directing the secondary structure of the peptide. canterbury.ac.nz

Binding Affinity: The electronic properties of the C-F bond can lead to stronger interactions with biological targets, such as forming halogen bonds, which can improve inhibition constants. dovepress.com

Metabolic Stability: The strength of the C-F bond makes the moiety resistant to metabolic degradation, prolonging the in vivo lifetime of the peptide. researchgate.net

Research on fluorinated peptides has shown that these analogs can act as competitive inhibitors for enzymes, with some fluorinated derivatives showing higher activity than their non-fluorinated counterparts. canterbury.ac.nz

Late-Stage Difluoromethylation Strategies

Late-stage functionalization is a powerful strategy in drug discovery, allowing for the direct modification of complex molecules like peptides and natural products at a late point in their synthesis. core.ac.uk This approach avoids the need for de novo synthesis of each analog. The introduction of the difluoromethyl (CF₂H) group is particularly desirable, and various methods have been developed for this purpose. rsc.org These strategies generally involve the formation of a bond between a carbon, oxygen, nitrogen, or sulfur atom and the CF₂H group, often through metal-mediated cross-coupling or radical chemistry. rsc.orgrsc.org

Site-Selective Difluoromethylation of Biomolecules (e.g., Tryptophan)

Tryptophan is a particularly important target for late-stage modification due to its unique chemical properties and its role in drug-target interactions. nih.gov Recent advances have enabled the site-selective functionalization of tryptophan residues within peptides. A notable method is the catalyst-free C2-sulfenylation of the tryptophan indole (B1671886) ring using 8-quinoline thiosulfonate reagents in trifluoroacetic acid. nih.gov This allows for the incorporation of various groups, including difluoromethylthio (SCF₂H), onto native peptides. nih.gov

Furthermore, radical-based approaches have been developed for the trifluoromethylation of tryptophan and tyrosine sidechains in fully unprotected peptides under mild, biocompatible conditions, using either a stoichiometric oxidant or visible light photoredox catalysis. nih.gov These methods highlight the potential for precise, late-stage installation of fluorinated groups onto complex biomolecules. rsc.orgacs.org

Table 3: Late-Stage Tryptophan Modification Strategies

| Method | Target Site | Reagent Type | Key Feature | Reference(s) |

|---|---|---|---|---|

| C2-Sulfenylation | Tryptophan Indole C2 | 8-Quinoline thiosulfonate | Catalyst-free, incorporates -SCF₂H | nih.gov |

| Radical C-H Functionalization | Tryptophan/Tyrosine Aryl C-H | CF₃ source + oxidant/photocatalyst | Biocompatible, for unprotected peptides | nih.gov |

Difluoromethylation of Phenols and Thiophenols

The synthesis of aryl difluoromethyl ethers and thioethers is of significant interest. Facile and practical methods have been developed for the O- and S-difluoromethylation of phenols and thiophenols. One approach utilizes a bench-stable S-(difluoromethyl)sulfonium salt as a difluorocarbene precursor. nih.govacs.org In the presence of a base like lithium hydroxide, a wide variety of functionalized phenols and thiophenols can be converted to their corresponding difluoromethylated products in good to excellent yields. nih.govacs.org

Another common and operationally simple method involves the use of sodium chlorodifluoroacetate (ClCF₂COONa) as the difluorocarbene source. orgsyn.org This reagent is readily available and relatively non-toxic. The reaction is typically performed by heating the phenol with ClCF₂COONa in a solvent mixture such as DMF and water. orgsyn.org Systematic studies on the chemoselectivity of difluorocarbene have shown the general reactivity order to be ArS⁻ > ArO⁻. nih.govacs.org

Role As a Pharmaceutical and Agrochemical Intermediate

Enhancement of Lipophilicity and Permeability of Drug Candidates

Studies on various difluoromethylated compounds have demonstrated this effect. The introduction of the -CHF₂ group is a widely used strategy to modify biopharmaceutical properties, facilitating better in vivo uptake and transport. researchgate.netmdpi.com

| Property | Effect of -CHF₂ Group | Significance in Drug Design |

|---|---|---|

| Lipophilicity | Moderate Increase | Allows for fine-tuning of logP values to optimize membrane permeability. researchgate.netmdpi.com |

| Hydrogen Bonding | Acts as a hydrogen bond donor. acs.orgsemanticscholar.org | Can enhance drug-target affinity and specificity. nih.gov |

| Permeability | Generally Improved | Facilitates efficient transport across biological membranes to reach the target. nih.gov |

Improvement of Bioavailability of Difluoromethyl-Containing Drugs

The strategic incorporation of the difluoromethyl group into drug candidates is an effective method for improving their bioavailability. nih.gov Bioavailability is influenced by several factors, including lipophilicity, permeability, and metabolic stability, all of which can be positively modulated by the presence of a -CHF₂ group. nih.govalfa-chemistry.com By enhancing a molecule's ability to pass through cell membranes and increasing its resistance to metabolic breakdown, the difluoromethyl group helps ensure that a greater proportion of the administered drug reaches systemic circulation and its intended biological target. nih.govmdpi.com Fluorinated moieties are frequently integrated into lead compounds during drug discovery to improve these pharmacokinetic properties. nih.gov

Influence on Metabolic Pathways and Therapeutic Uses

One of the most significant advantages of incorporating a difluoromethyl group is the enhancement of metabolic stability. nih.govalfa-chemistry.comnbinno.com The carbon-fluorine bond is exceptionally strong, making the -CHF₂ group more resistant to enzymatic degradation by metabolic enzymes, such as cytochrome P450s, compared to a standard methyl (-CH₃) or hydroxyl (-OH) group. mdpi.comnbinno.com This increased stability can prolong the half-life of a drug, leading to a longer duration of action. mdpi.com

Furthermore, the difluoromethyl group can serve as a bioisostere for functional groups that are prone to metabolism, such as hydroxyl, thiol, or amine groups. nih.govalfa-chemistry.comresearchgate.net By replacing these metabolically vulnerable groups with a stable -CHF₂ group, medicinal chemists can block common metabolic pathways, thereby improving the drug's pharmacokinetic profile without drastically altering its interaction with the biological target. researchgate.net This enhanced stability is a key reason why difluoromethyl-containing compounds have gained significant interest in drug design and discovery. nih.govresearchgate.net

Application in Kinase Inhibitor Design

Aniline (B41778) derivatives are important structural motifs in the design of kinase inhibitors, a major class of drugs used primarily in oncology. ed.ac.ukacs.org 4-(Difluoromethyl)aniline (B1424316) and its isomers are used as building blocks in the synthesis of these targeted therapies. For instance, 3-(difluoromethyl)aniline has been used in the routine synthesis of a 4-anilinoquinoline derivative, which is a common scaffold for kinase inhibitors. researchgate.net The difluoromethyl group in these molecules can modulate binding affinity to the target kinase and improve drug-like properties such as metabolic stability and bioavailability. nih.gov While research on 4-(trifluoromethyl)aniline (B29031) as a kinase inhibitor for DYRK1A and DYRK1B is noted, the underlying principle of using fluorinated anilines as key intermediates applies broadly across this class of therapeutics. medchemexpress.com

| Intermediate | Resulting Scaffold/Drug Class | Significance |

|---|---|---|

| 3-(Difluoromethyl)aniline | 4-Anilinoquinoline Kinase Inhibitors | Incorporates a difluoromethyl group to potentially enhance biological and pharmacokinetic properties. researchgate.net |

| 4-(Trifluoromethyl)aniline | DYRK1A/DYRK1B Kinase Inhibitors | Acts as a direct inhibitor, showcasing the utility of the fluorinated aniline motif. medchemexpress.com |

Development of Agrochemical Formulations